molecular formula C7H12O2 B14208208 4-Hydroxy-5-methylhex-2-enal CAS No. 827045-13-6

4-Hydroxy-5-methylhex-2-enal

Cat. No.: B14208208
CAS No.: 827045-13-6
M. Wt: 128.17 g/mol
InChI Key: JVCNJUNTMSQVOL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylhex-2-enal is an α,β-unsaturated aldehyde with a hydroxy group at position 4 and a methyl group at position 5 on a six-carbon chain. Its structure (C₇H₁₂O₂) includes conjugated double bonds (C2–C3) and a reactive aldehyde group, making it prone to nucleophilic addition and oxidation reactions.

Properties

CAS No.

827045-13-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxy-5-methylhex-2-enal

InChI

InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3

InChI Key

JVCNJUNTMSQVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.

Major Products

    Oxidation: 4-Hydroxy-5-methylhexanoic acid.

    Reduction: 4-Hydroxy-5-methylhexanol.

    Substitution: 4-Chloro-5-methylhex-2-enal.

Scientific Research Applications

4-Hydroxy-5-methylhex-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:

Comparison with Similar Compounds

(Z)-5-Hydroxy-4-oxo-hex-2-enal (CAS 107469-21-6)

Structural Differences :

  • The oxo (ketone) group at position 4 replaces the methyl group in 4-Hydroxy-5-methylhex-2-enal.
  • Both compounds share the hydroxy group and α,β-unsaturated aldehyde system.

5-Hexyl-5-methyloxolan-2-one (CAS 7011-83-8)

Structural Differences :

  • This compound is a γ-lactone (cyclic ester) derived from 4-hydroxy-4-methyl decanoic acid, contrasting with the linear aldehyde structure of 4-Hydroxy-5-methylhex-2-enal.

Physicochemical Properties :

  • Lactonization reduces volatility and increases stability compared to aldehydes. For example, 5-hexyl-5-methyloxolan-2-one has a higher molecular weight (C₁₁H₂₀O₂) and likely a higher boiling point than 4-Hydroxy-5-methylhex-2-enal.
  • Applications in flavor chemistry are probable due to its fruity or coconut-like odor, a trait less common in aldehydes like 4-Hydroxy-5-methylhex-2-enal .

(4R,5E)-4-Methyl-6-phenylhex-5-en-2-one (CAS 100017-31-0)

Structural Differences :

  • Contains a phenyl group at position 6 and a ketone at position 2, differing from the aldehyde and methyl/hydroxy substituents in 4-Hydroxy-5-methylhex-2-enal.

Electronic and Steric Effects :

  • The phenyl group introduces steric bulk and electron-withdrawing effects, altering reactivity. For instance, the ketone in this compound is less reactive toward nucleophiles than the aldehyde in 4-Hydroxy-5-methylhex-2-enal.

Data Table: Key Properties of 4-Hydroxy-5-methylhex-2-enal and Analogs

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
4-Hydroxy-5-methylhex-2-enal Not Available C₇H₁₂O₂ Aldehyde, α,β-unsaturated, hydroxy, methyl Likely reactive; potential flavor precursor
(Z)-5-Hydroxy-4-oxo-hex-2-enal 107469-21-6 C₆H₈O₃ Aldehyde, α,β-unsaturated, hydroxy, ketone High reactivity; acute toxicity concerns
5-Hexyl-5-methyloxolan-2-one 7011-83-8 C₁₁H₂₀O₂ γ-Lactone Stable; used in fragrances/flavors
(4R,5E)-4-Methyl-6-phenylhex-5-en-2-one 100017-31-0 C₁₃H₁₆O Ketone, α,β-unsaturated, phenyl Stereoselective synthesis applications

Research Findings and Implications

  • Reactivity Trends : Aldehydes like 4-Hydroxy-5-methylhex-2-enal are more reactive toward nucleophiles than ketones (e.g., (4R,5E)-4-Methyl-6-phenylhex-5-en-2-one) due to reduced steric hindrance and lower electron density at the carbonyl carbon.
  • Stability : Cyclic structures (e.g., 5-hexyl-5-methyloxolan-2-one) exhibit enhanced thermal stability compared to linear aldehydes, which may polymerize or oxidize readily.
  • Safety Profile : Analogous aldehydes with hydroxy groups ((Z)-5-Hydroxy-4-oxo-hex-2-enal) require stringent safety protocols, suggesting similar handling precautions for 4-Hydroxy-5-methylhex-2-enal .

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